S-tert-Butyl dimethylcarbamothioate
Description
S-tert-Butyl dimethylcarbamothioate is a thiocarbamate derivative characterized by a tert-butyl group attached to a sulfur atom and a dimethylcarbamoyl moiety. This compound belongs to a class of organosulfur molecules with applications in medicinal chemistry and agrochemical research due to its unique electronic and steric properties.
Properties
CAS No. |
58992-82-8 |
|---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
S-tert-butyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-7(2,3)10-6(9)8(4)5/h1-5H3 |
InChI Key |
FIPYKNLQKMFFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl dimethylcarbamothioate typically involves the reaction of tert-butyl isocyanate with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-Butyl isocyanate+Dimethylamine→S-tert-Butyl dimethylcarbamothioate
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: S-tert-Butyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
S-tert-Butyl dimethylcarbamothioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-tert-Butyl dimethylcarbamothioate involves its interaction with molecular targets through nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical processes. The molecular pathways involved include the formation of carbocation intermediates, which then react with nucleophiles to form the final products .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of S-tert-butyl dimethylcarbamothioate, we compare it with structurally and functionally related compounds, focusing on binding interactions, structure-activity relationships (SAR), and physicochemical parameters.
Structural Analogues in Class I Compounds
Evidence from recent studies highlights class I compounds, which share the S-tert-butyl substituent and dimethylbutanoic acid moieties but differ in their core scaffolds (e.g., indole derivatives). Key distinctions include:
*Estimated based on structural similarity to class I compounds.
Binding Interactions
- This compound : The tert-butyl group likely engages in π-H-bond interactions with hydrophobic residues (e.g., B-L120, B-F123 in analogous systems), while the dimethylcarbamothioate moiety may form hydrogen bonds with polar residues .
- Class I Indole Derivatives :
Physicochemical and SAR Trends
- Lipophilicity vs. Potency : Class I compounds exhibit a moderate positive correlation between lipophilicity (cLogP) and inhibitory potency (R² = 0.57). For example, compound 1 (cLogP = 8.06) shows 22.5-fold greater activity than compound 98 (cLogP = 7.82) .
- Steric Effects : The tert-butyl group in this compound may reduce off-target interactions compared to smaller alkyl substituents (e.g., methyl or ethyl groups in other carbamothioates).
Functional Group Comparisons
Research Findings and Implications
- SAR Insights : The tert-butyl group’s steric bulk is critical for activity, but excessive lipophilicity (cLogP > 8.5) may reduce solubility and bioavailability.
- Design Recommendations : Hybridizing the thiocarbamate backbone of this compound with heteroaromatic substituents (e.g., pyridine) could optimize both potency and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
